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molecular formula C9H12BrNO B8574424 2-Bromo-1-(5-ethylpyridin-2-yl)ethan-1-ol

2-Bromo-1-(5-ethylpyridin-2-yl)ethan-1-ol

Cat. No. B8574424
M. Wt: 230.10 g/mol
InChI Key: ZSYKSPYVQYUBFL-UHFFFAOYSA-N
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Patent
US07863300B2

Procedure details

To a stirred solution of 10 g (0.0426 mol) of 2-bromo-1-(5-ethyl pyridin-2-yl)-ethanol dissolved in 50 mL of methanol, 6.86 g (0.0511 mol) potassium carbonate was added at 25-30° C. and stirring was continued for 1 hr. Subsequently filtered and methanol was concentrated to furnish 5.8 g (90%) of the desired product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.86 g
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH:3]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH3:12])=[CH:7][N:6]=1)[OH:4].C(=O)([O-])[O-].[K+].[K+]>CO>[CH2:11]([C:8]1[CH:9]=[CH:10][C:5]([CH:3]2[CH2:2][O:4]2)=[N:6][CH:7]=1)[CH3:12] |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrCC(O)C1=NC=C(C=C1)CC
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
6.86 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Subsequently filtered
CONCENTRATION
Type
CONCENTRATION
Details
methanol was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C=1C=CC(=NC1)C1OC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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